1-(3-bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Description
1-(3-bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C17H14BrFN2O3S and its molecular weight is 425.27. The purity is usually 95%.
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Scientific Research Applications
Multifunctional Applications in Magnetic and Photochromic Materials
Compounds with similar structural motifs to the one mentioned have been synthesized and characterized for their multifunctional applications, particularly in the realms of slow magnetic relaxation and photochromic behavior. For instance, mononuclear complexes with bisthienylethene-cobalt(II) demonstrate distinct magnetic behaviors and photochromic properties, influenced significantly by substituent groups. These materials change color upon irradiation with specific wavelengths of light, indicating potential applications in data storage and optical switches (Cao et al., 2015).
Synthesis and Characterization for Biological Activity
The synthetic pathways of related compounds have been explored, revealing moderate to good yields and providing a foundation for the development of biologically active molecules. For example, the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines under specific catalysis has been reported, showcasing the versatility of these frameworks in generating compounds with potential therapeutic applications (Lygin & Meijere, 2009).
Applications in Luminescence and Catalysis
Research on similar compounds also extends to their luminescence and catalytic properties. Heteroleptic Ir(III) complexes based on bisthienylethene exhibit distinctive luminescence behaviors, influenced by structural modifications and coordination with metal ions. These findings suggest potential uses in light-emitting devices and as probes for various applications (Cao et al., 2015).
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2O3S/c18-11-2-1-3-14(8-11)21-16-10-25(23,24)9-15(16)20(17(21)22)13-6-4-12(19)5-7-13/h1-8,15-16H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAHDRJUPBODIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)N2C3=CC=C(C=C3)F)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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